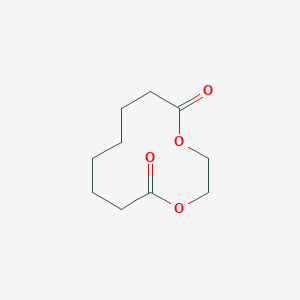
1,4-Dioxacyclododecane-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxacyclododecane-5,12-dione is a chemical compound with the molecular formula C10H16O4 It is a macrocyclic compound that contains two oxygen atoms in a twelve-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxacyclododecane-5,12-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diols with dicarboxylic acids or their derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxacyclododecane-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the compound into diols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction can produce diols .
Applications De Recherche Scientifique
1,4-Dioxacyclododecane-5,12-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex macrocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, such as polymers and adhesives.
Mécanisme D'action
The mechanism of action of 1,4-Dioxacyclododecane-5,12-dione involves its ability to form stable complexes with metal ions and other molecules. This property is attributed to the presence of oxygen atoms in the ring structure, which can act as electron donors. The compound’s interactions with molecular targets and pathways depend on its specific chemical environment and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxacyclododecane-7,12-dione: A similar macrocyclic compound with a different ring size and substitution pattern.
1,4-Diaza-2,3;8,9-dibenzo-7,10-dioxacyclododecane-5,12-dione: A related compound with nitrogen atoms in the ring structure.
Uniqueness
1,4-Dioxacyclododecane-5,12-dione is unique due to its specific ring size and the presence of two oxygen atoms, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and other molecules makes it valuable in various applications .
Propriétés
Numéro CAS |
90073-95-3 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
1,4-dioxacyclododecane-5,12-dione |
InChI |
InChI=1S/C10H16O4/c11-9-5-3-1-2-4-6-10(12)14-8-7-13-9/h1-8H2 |
Clé InChI |
KWLADEGDFFZQFM-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=O)OCCOC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one](/img/structure/B13404962.png)
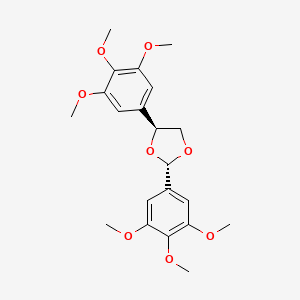
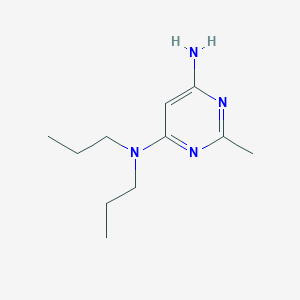
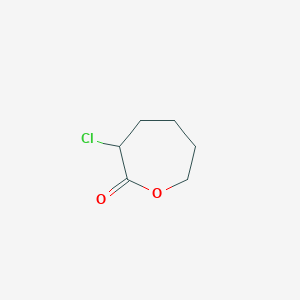
![5-Nitro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13404983.png)
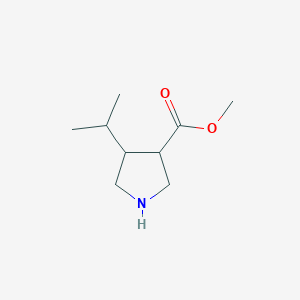
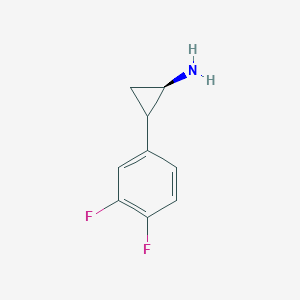
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)
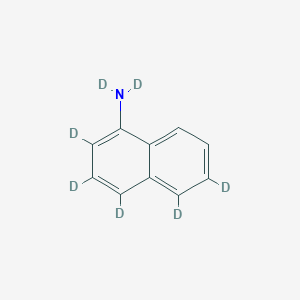
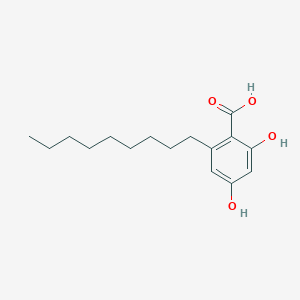
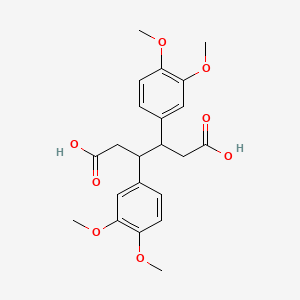
![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)
